2,5-Dibromo-3-fluoropyridine-4-carbaldehyde
Overview
Description
“2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 2169144-70-9 . It has a molecular weight of 282.89 and its IUPAC name is 2,5-dibromo-3-fluoroisonicotinaldehyde . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is 1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is a solid compound . It has a molecular weight of 282.89 .Scientific Research Applications
- Synthesis of Fluorinated Pyridines
- Scientific Field : Organic Chemistry .
- Application Summary : 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde can potentially be used in the synthesis of various 2-, 3-, or 4-fluoropyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of fluoropyridines is a challenging problem . It also mentions the Umemoto reaction and Balts-Schiemann reaction as potential methods .
- Results or Outcomes : The outcomes of these syntheses are various types of fluoropyridines, which have potential applications in various biological fields .
Future Directions
Fluoropyridines, including “2,5-Dibromo-3-fluoropyridine-4-carbaldehyde”, have interesting and unusual physical, chemical, and biological properties, which make them of interest in various fields . They are used in the development of new agricultural products and pharmaceuticals . The interest in the development of fluorinated chemicals has been steadily increasing .
properties
IUPAC Name |
2,5-dibromo-3-fluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSJENVJEVCNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-fluoropyridine-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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